molecular formula C34H40N4O4 B2891527 3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide CAS No. 69080-99-5

3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide

Cat. No.: B2891527
CAS No.: 69080-99-5
M. Wt: 568.718
InChI Key: BFVGNZRSOCGWNG-UHFFFAOYSA-N
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Description

3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structures, followed by the introduction of various functional groups through a series of reactions such as amide bond formation, etherification, and cyclization. Common reagents used in these steps include amines, carboxylic acids, and phenols, along with catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones and amides into alcohols and amines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from simpler compounds like cetylpyridinium chloride and domiphen bromide .

Properties

IUPAC Name

3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O4/c1-5-7-9-17-29(42-28-20-18-25(19-21-28)34(3,4)6-2)33(41)35-26-14-12-13-24(22-26)32(40)36-30-23-31(39)38(37-30)27-15-10-8-11-16-27/h8,10-16,18-22,29H,5-7,9,17,23H2,1-4H3,(H,35,41)(H,36,37,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVGNZRSOCGWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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